molecular formula C22H21N3 B11433840 8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11433840
M. Wt: 327.4 g/mol
InChI Key: KIPVXOZZNFLSEH-UHFFFAOYSA-N
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Description

8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features a fused bicyclic system, which contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium persulfate and iodine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solvent-free and catalyst-free methods have been explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide in aprotic solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols

Scientific Research Applications

8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use. In medicinal applications, it may interact with γ-aminobutyric acid receptors, similar to other imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups. This structural feature may contribute to its distinct biological activities and potential therapeutic benefits compared to other similar compounds.

Properties

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

8-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H21N3/c1-15-6-10-18(11-7-15)20-22(23-19-12-8-16(2)9-13-19)25-14-4-5-17(3)21(25)24-20/h4-14,23H,1-3H3

InChI Key

KIPVXOZZNFLSEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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